2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-(methylthio)phenyl)acetamide

Description

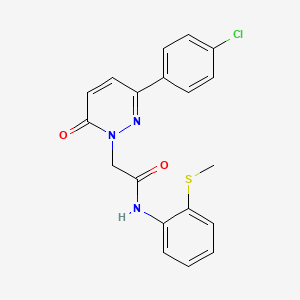

The compound 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-(methylthio)phenyl)acetamide features a pyridazinone core substituted with a 4-chlorophenyl group at the 3-position and an acetamide side chain linked to a 2-(methylthio)phenyl moiety. This structure combines a heterocyclic scaffold with chlorinated and sulfur-containing substituents, which are common in bioactive molecules targeting enzymes or receptors. Pyridazinone derivatives are known for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties .

Properties

IUPAC Name |

2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]-N-(2-methylsulfanylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClN3O2S/c1-26-17-5-3-2-4-16(17)21-18(24)12-23-19(25)11-10-15(22-23)13-6-8-14(20)9-7-13/h2-11H,12H2,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEDYOAZFJGNYIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-(methylthio)phenyl)acetamide is a synthetic compound with potential therapeutic applications, particularly in oncology. Its structure features a pyridazinone core, which is known for various biological activities, including anticancer properties. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C18H15ClN4O2

- Molecular Weight : 354.8 g/mol

- IUPAC Name : 2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-(methylthio)phenyl)acetamide

- Canonical SMILES : C1=CC(=CN=C1)CNC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors involved in cancer progression. The compound may inhibit telomerase activity, a key enzyme in cancer cell proliferation, leading to apoptosis in tumor cells. This mechanism is supported by studies demonstrating that similar compounds can significantly reduce dyskerin expression, a component of the telomerase complex, thereby affecting telomere maintenance and cellular aging .

Biological Activity and Case Studies

-

Anticancer Activity :

- A study evaluating the anticancer properties of related compounds showed that modifications to the pyridazinone core could enhance telomerase inhibitory effects. Compounds exhibiting IC50 values less than 1 µM were identified as potent inhibitors compared to standard drugs like staurosporine (IC50 = 6.41 µM). These findings suggest that structural variations can significantly impact biological efficacy .

- Flow cytometric analysis indicated that certain derivatives could arrest the cell cycle at the G2/M phase and induce apoptosis in cancer cell lines, highlighting the potential of this class of compounds in cancer therapy .

-

Structure-Activity Relationships (SAR) :

- The introduction of specific substituents on the phenyl ring, such as methoxy or methylthio groups, has been shown to influence both the potency and selectivity of the compound against various cancer cell lines. The presence of electron-donating groups typically enhances biological activity by improving binding affinity to target proteins .

Data Table: Summary of Biological Activities

Scientific Research Applications

Pharmacological Applications

- Anticancer Activity : Preliminary studies suggest that compounds with a pyridazinone core can serve as kinase inhibitors, which are crucial in cancer treatment. Kinases play a significant role in cell signaling pathways, and their dysregulation is often associated with cancer progression.

- Anticonvulsant Properties : Similar compounds have been evaluated for their anticonvulsant activity. Research indicates that modifications in the chemical structure can enhance efficacy against seizures, providing a potential pathway for developing new antiepileptic drugs .

- Anti-inflammatory Effects : The compound's ability to inhibit cyclooxygenase (COX) enzymes suggests potential anti-inflammatory applications. COX enzymes are critical in the inflammatory response, and their inhibition can lead to therapeutic effects in conditions like arthritis.

Case Studies

- Kinase Inhibition Studies : A study focused on the synthesis of various pyridazinone derivatives demonstrated significant inhibitory activity against specific kinases associated with cancer cell proliferation. This highlights the potential of pyridazinone-based compounds in targeted cancer therapies .

- Anticonvulsant Activity Evaluation : In vivo studies assessed the anticonvulsant properties of related compounds, showing varying degrees of effectiveness depending on structural modifications. This underscores the importance of chemical structure in determining pharmacological outcomes .

- Inflammation Model Testing : Experimental models evaluating the anti-inflammatory effects of similar compounds indicated a reduction in inflammatory markers when treated with pyridazinone derivatives, suggesting a promising avenue for treating inflammatory diseases .

Comparison with Similar Compounds

Key Observations

Chlorinated analogues often exhibit improved metabolic stability over bromo- or iodo-substituted counterparts due to reduced steric bulk . The methylthio group on the phenyl ring (target compound) provides moderate electron-withdrawing effects, which may influence redox stability and solubility compared to methoxy (electron-donating) or halogenated substituents .

Synthetic Challenges: Lower yields in bromo- and iodo-substituted analogues (e.g., 8a: 10%) suggest steric hindrance or reactivity issues during coupling reactions . High yields (79%) in dichloro-pyridazinone derivatives () highlight the efficiency of thionyl chloride-mediated coupling for acetamide formation .

Spectral Correlations: ¹H NMR: Methylthio protons (δ ~2.5 ppm) and pyridazinone aromatic protons (δ 7.5–8.5 ppm) are consistent across analogues . IR: C=O stretches (~1650–1680 cm⁻¹) confirm the presence of amide and pyridazinone carbonyl groups .

Q & A

Q. What are the recommended synthetic routes and purification strategies for 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-(methylthio)phenyl)acetamide?

A three-step synthesis is commonly employed:

- Substitution : React 3-chloro-4-fluoronitrobenzene with 2-pyridinemethanol under alkaline conditions to form intermediates.

- Reduction : Use iron powder in acidic conditions to reduce nitro groups to amines.

- Condensation : React the amine intermediate with cyanoacetic acid using a condensing agent (e.g., DCC or EDC) .

Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures ensures high purity. Monitor via TLC or HPLC .

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

- NMR Spectroscopy : H and C NMR identify substituents on the pyridazinone and phenyl rings. For example, the 4-chlorophenyl group shows distinct aromatic proton splitting (~7.5–8.0 ppm) and a carbonyl signal at ~170 ppm .

- FTIR : Confirm the presence of C=O (1650–1750 cm) and N-H (3300 cm) stretches.

- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .

Q. What are common synthetic intermediates for derivatives of this compound?

Key intermediates include:

- N-(3-chloro-4-(2-pyridylmethoxy)aniline : A precursor for condensation reactions.

- Cyanoacetic acid derivatives : Enable functionalization of the acetamide moiety.

- Thioether-containing phenylamines : Used to modify the methylthio group .

Q. How should researchers design in vitro assays to evaluate biological activity?

- Dose-Response Curves : Test across a concentration range (e.g., 1 nM–100 µM) in cell lines relevant to the target pathway (e.g., cancer or inflammation models).

- Controls : Include vehicle (DMSO) and positive controls (e.g., known kinase inhibitors).

- Assay Replicates : Use triplicate measurements to ensure reproducibility. Pre-incubate cells for 24–48 hours before treatment .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for novel derivatives?

- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to model transition states and predict regioselectivity in substitution reactions.

- Reaction Path Search Tools : Apply software like GRRM or AutoMeKin to identify low-energy pathways and intermediates.

- Machine Learning : Train models on existing reaction data to predict yields under varied conditions (e.g., solvent, catalyst) .

Q. What strategies resolve contradictions in analytical data (e.g., NMR vs. X-ray crystallography)?

- Cross-Validation : Compare NMR data with X-ray structures to confirm tautomeric forms or conformational flexibility.

- Dynamic NMR : Use variable-temperature H NMR to detect slow equilibria (e.g., keto-enol tautomerism).

- Crystallography : Resolve ambiguities in stereochemistry or hydrogen bonding networks .

Q. How can statistical experimental design improve reaction optimization?

- Factorial Design : Vary parameters (temperature, catalyst loading, solvent polarity) to identify significant factors. For example, a 2 factorial design reduces the number of experiments from 27 to 8.

- Response Surface Methodology (RSM) : Optimize yield and purity by modeling interactions between variables.

- Taguchi Methods : Minimize variability in scale-up processes .

Q. What mechanistic insights guide the study of heterogeneous reactions involving this compound?

- Kinetic Isotope Effects (KIE) : Probe rate-determining steps (e.g., C-H activation vs. nucleophilic attack).

- In Situ Spectroscopy : Monitor reactions via IR or Raman to detect transient intermediates.

- Catalyst Screening : Test transition metals (e.g., Pd, Cu) for cross-coupling reactions, analyzing turnover frequencies (TOF) and leaching .

Q. Methodological Notes

- Safety : Follow protocols for handling chlorinated intermediates (e.g., PPE, fume hoods) and dispose of waste via approved channels .

- Data Reproducibility : Document reaction conditions (e.g., humidity, stirring rate) and raw spectra in open-access repositories.

- Ethical Compliance : Use only in vitro models approved by institutional review boards; avoid human/animal testing without explicit authorization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.